Product packaging for (Z)-2,3-Di-tert-butyl-2-butene(Cat. No.:CAS No. 54429-93-5)

(Z)-2,3-Di-tert-butyl-2-butene

Cat. No.: B14644992
CAS No.: 54429-93-5
M. Wt: 168.32 g/mol
InChI Key: UKVHFKANOLLXHC-KTKRTIGZSA-N
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Description

(Z)-2,3-Di-tert-butyl-2-butene is a useful research compound. Its molecular formula is C12H24 and its molecular weight is 168.32 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24 B14644992 (Z)-2,3-Di-tert-butyl-2-butene CAS No. 54429-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54429-93-5

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(Z)-2,2,3,4,5,5-hexamethylhex-3-ene

InChI

InChI=1S/C12H24/c1-9(11(3,4)5)10(2)12(6,7)8/h1-8H3/b10-9-

InChI Key

UKVHFKANOLLXHC-KTKRTIGZSA-N

Isomeric SMILES

C/C(=C(\C)/C(C)(C)C)/C(C)(C)C

Canonical SMILES

CC(=C(C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Significance of Highly Hindered Olefins in Contemporary Organic Synthesis and Mechanistic Studies

Highly hindered olefins, such as (Z)-2,3-di-tert-butyl-2-butene, are pivotal in modern organic chemistry for several reasons. They serve as crucial intermediates in the synthesis of complex molecules and are invaluable tools for probing the mechanisms of chemical reactions. diva-portal.org The development of methods to create stereochemically defined, fully substituted alkenes is a significant challenge in catalysis. diva-portal.org

The synthesis of sterically congested olefins has historically been a difficult endeavor. worldscientific.com The persistent efforts and ultimate elusiveness of synthesizing tetra-tert-butylethylene, a molecule with four bulky tert-butyl groups, underscores the chemical intrigue and challenges associated with extreme steric crowding. worldscientific.comwikipedia.orgresearchgate.net The study of existing hindered alkenes provides insight into the forces governing molecular stability and the pathways of reactions like twofold extrusion processes used in their synthesis. worldscientific.comnih.gov

In mechanistic studies, hindered olefins are used to understand how steric bulk influences reaction pathways. For example, the presence of bulky substituents can dictate the feasibility of isomerization reactions catalyzed by transition metal complexes. researchgate.net They are also employed to test the limits of catalytic systems, such as in hydrogenation and metathesis reactions, pushing the development of more robust and versatile catalysts. rsc.orgresearchgate.net The unique electronic and steric properties of these alkenes allow for the investigation of fundamental principles like the interplay between bond strength, strain, and reactivity. nih.govmdpi.com

Synthetic Methodologies and Chemical Transformations of Z 2,3 Di Tert Butyl 2 Butene

Strategies for the Stereoselective Synthesis of Overcrowded Alkenes

The creation of tetrasubstituted alkenes, particularly those with bulky substituents like tert-butyl groups, presents a significant synthetic challenge. The stereoselective synthesis of the (Z)-isomer requires overcoming the thermodynamic preference for the less-strained (E)-isomer. The difference in stability between cis- and trans-di-t-butyl-ethylene is approximately 10 kcal/mol, highlighting the strain inherent in the cis-isomer. masterorganicchemistry.com

Common alkene synthesis methods must be adapted to control the stereochemical outcome:

Dehydrohalogenation of Alkyl Halides : The E2 elimination reaction is a foundational method for alkene synthesis. libretexts.org To favor the formation of a specific isomer, the choice of base and substrate is critical. For sterically hindered systems, achieving Z-selectivity often requires carefully designed substrates and reaction conditions to overcome the inherent steric repulsions. Using a bulky base like potassium t-butoxide with a suitable secondary or tertiary alkyl halide can promote elimination, though controlling the Zaitsev versus Hofmann product and the E/Z selectivity remains complex. libretexts.org

Dehydration of Alcohols : The acid-catalyzed dehydration of alcohols, an E1 process, typically proceeds through a carbocation intermediate. libretexts.org A significant challenge in this method is the potential for carbocation rearrangements, which can lead to a mixture of products with different carbon skeletons. For example, the dehydration of 3,3-dimethyl-2-butanol (B106058) yields 2,3-dimethyl-2-butene (B165504) as the major product, but this occurs via a 1,2-methanide shift to form a more stable tertiary carbocation. libretexts.org Directing this reaction to a specific, highly-strained isomer like (Z)-2,3-di-tert-butyl-2-butene is exceptionally difficult.

Catalytic Cross-Metathesis : Olefin metathesis has emerged as a powerful tool for forming C-C double bonds. However, sterically hindered alkenes are notoriously difficult substrates for intermolecular cross-metathesis. nih.govresearchgate.net Specialized catalysts with reduced steric bulk around the metal center have been developed to address this limitation, although they often suffer from lower stability. researchgate.net Recent advances have demonstrated that cross-metathesis reactions involving E- or Z-trisubstituted alkenes can produce other trisubstituted alkenes with high stereoisomeric purity. nih.gov For instance, molybdenum-based catalysts have been used to synthesize Z-trisubstituted alkenes in high yield and Z:E ratios. nih.gov

Exploration of Novel Reaction Pathways and Derivatization Routes

The steric shielding of the double bond in this compound makes it unreactive in many standard alkene transformations. However, this challenge has spurred the development of novel reaction pathways.

Hydrofunctionalization Reactions : The addition of H-X across the double bond is often difficult. However, catalytic systems have been developed to achieve these transformations. Scandium catalysts have been used for the hydroaminoalkylation of sterically demanding alkenes with N,N-dimethyl anilines. rsc.org Asymmetric nickel-hydride catalysis has enabled the hydroalkynylation of sterically hindered 1,1-disubstituted olefins. chinesechemsoc.org These methods open avenues for introducing new functional groups onto a sterically congested scaffold.

Metathesis Reactions : While challenging, cross-metathesis remains a viable derivatization strategy. Allylic sulfones have been identified as "privileged" reagents that enhance reaction rates with second-generation ruthenium catalysts, enabling the cross-metathesis of some tetrasubstituted alkenes. nih.gov

Silylene Reactions : Stable silylenes, which are carbene analogs, can react with alkenes. The reaction of N,N′-di-tert-butyl-1,3-diaza-2-sila-2-ylidene with 2,3-dimethyl-1,3-butadiene (B165502) results in a silacyclopentene. researchgate.netresearchgate.net However, reactions with more substituted alkenes like (Z)-2-butene were not observed under similar conditions, indicating the high steric barrier of the target molecule. researchgate.netresearchgate.net

Photocycloaddition : The [2+2] photocycloaddition is a key method for synthesizing cyclobutane (B1203170) rings. acs.org The reaction of 2,3-dimethyl-2-butene with nucleosides like 2'-deoxyuridine (B118206) demonstrates the utility of this reaction with tetrasubstituted alkenes to create complex polycyclic structures. acs.org

Catalytic Approaches to this compound and Related Isomers

Catalysis is central to both the synthesis and isomerization of hindered butene isomers. The interconversion of butene isomers is a critical industrial process, often aimed at producing isobutene for fuel additives. csir.co.za

Isomerization Catalysts : The skeletal isomerization of linear butenes to isobutene is of great industrial interest. csir.co.za This process is often complicated by side reactions like dimerization and cracking. csir.co.za Zeolites, particularly ferrierite, have shown promise by providing high yields of the branched isomer due to their shape-selective properties that suppress oligomerization. csir.co.za The isomerization of cis-2-butene (B86535) to trans-2-butene can be achieved on palladium model catalysts, where a surface butyl species is a key intermediate for both isomerization and hydrogenation pathways. mpg.de Acid-activated montmorillonite (B579905) clays (B1170129) have also been shown to catalyze the isomerization of cis- and trans-2-butene. researchgate.net

Synthesis via Isomerization : A patented process describes the efficient production of 2,3-dimethyl-2-butene by isomerizing 2,3-dimethyl-1-butene (B117154) using acid catalysts like sulfuric acid or sulfonic acids. google.com This approach allows for the use of inexpensive catalysts and can be performed directly on the product mixture from propene dimerization. google.com The reaction temperature is typically maintained between 0°C and 60°C. google.com

Hydrogenation Catalysts : While often a competing reaction, hydrogenation provides insight into catalyst activity. Catalysts active for hydrogenating sterically hindered alkenes, such as certain platinum catalysts, are also relevant for studying isomerization processes where hydrogenation/dehydrogenation steps may be involved. mpg.desigmaaldrich.com

The table below summarizes catalytic approaches for butene isomerization, which provides context for the challenges in controlling the isomeric form of highly substituted butenes.

Catalyst SystemReactant(s)Product(s)Key FindingsReference
Zeolite Ferrierite Linear butenesIsobuteneHigh yields of isobutene due to shape selectivity preventing dimerization. csir.co.za
Pd on Fe3O4 Film cis-2-Butenetrans-2-Butene, ButaneSustained catalytic activity for isomerization above 250 K. mpg.de
Acid-activated Clays cis- and trans-2-ButeneIsomer mixtureCatalytic activity correlates with acidity and interlayer spacing. researchgate.net
Sulfuric Acid 2,3-Dimethyl-1-butene2,3-Dimethyl-2-buteneEfficient isomerization using an inexpensive liquid acid catalyst. google.com

Stereochemical Dynamics and Conformational Landscapes of Z 2,3 Di Tert Butyl 2 Butene

Analysis of Steric Hindrance and Strain Energy in (Z)-2,3-Di-tert-butyl-2-butene

The defining feature of this compound is the immense steric repulsion between the two cis-oriented tert-butyl groups. This repulsion forces the molecule to adopt a distorted geometry to minimize the unfavorable interactions. The strain energy in this molecule can be quantified through thermochemical studies, particularly by comparing its heat of hydrogenation with that of its less strained (E)-isomer and other reference alkenes.

Experimental data from the National Institute of Standards and Technology (NIST) database, based on the work of Doering, Roth, et al. (1989), provides the enthalpy of hydrogenation for this compound in the liquid phase as -182.7 kJ/mol. This value is significantly more exothermic than that of its (E)-isomer, which is reported to be -156.3 kJ/mol. The substantial difference of 26.4 kJ/mol in their heats of hydrogenation directly reflects the greater thermodynamic instability and higher strain energy of the (Z)-isomer.

The gas-phase enthalpy of formation (ΔfH°gas) for this compound is listed as -123.1 kJ/mol. This value, when compared to theoretical calculations for a hypothetical "strain-free" molecule of the same composition, further underscores the energetic penalty imposed by the steric clash of the tert-butyl groups. This strain is accommodated through a combination of bond angle distortions and twisting around the central double bond, leading to a non-planar arrangement of the substituents.

Thermochemical Data for 2,3-Di-tert-butyl-2-butene Isomers
CompoundEnthalpy of Hydrogenation (liquid phase, kJ/mol)Gas-Phase Enthalpy of Formation (kJ/mol)
This compound-182.7-123.1
(E)-2,3-Di-tert-butyl-2-butene-156.3Not available

Conformational Isomerism and Rotational Barriers around the Carbon-Carbon Double Bond

Rotation around a carbon-carbon double bond is a high-energy process due to the necessity of breaking the π-bond. In typical alkenes, this barrier is on the order of 250-270 kJ/mol. However, in highly strained systems like this compound, the ground state is already significantly destabilized. This elevation in ground state energy leads to a lower activation barrier for rotation to the more stable (E)-isomer.

Mechanisms of Thermal and Photochemical Isomerization of this compound

Thermal Isomerization: The thermal isomerization of this compound to its more stable (E)-form proceeds through the rotational mechanism described above. The process is unimolecular and involves surmounting the rotational energy barrier to reach the diradical-like transition state. From this transition state, the molecule can relax to either the (Z) or (E) conformation. Given the significant strain relief, the equilibrium lies heavily in favor of the (E)-isomer. The rate of this thermal isomerization is dependent on the temperature and the height of the activation energy barrier.

Photochemical Isomerization: Photochemical isomerization provides an alternative, often more efficient, pathway for E/Z interconversion. This process involves the absorption of a photon to promote the alkene from its ground electronic state (S₀) to an excited state (S₁ or T₁). In the excited state, the π-bond is weakened, and the molecule can more easily rotate around the central carbon-carbon bond.

The typical mechanism involves excitation to the first excited singlet state (S₁), followed by intersystem crossing to the triplet state (T₁). The triplet state has a longer lifetime and a lower energy barrier to rotation. After rotation to a perpendicular geometry in the excited state, the molecule can decay back to the ground state, populating both the (Z) and (E) isomers. The ratio of the isomers in the resulting photostationary state depends on the absorption coefficients of the two isomers at the wavelength of irradiation and their respective quantum yields for isomerization. For sterically hindered alkenes, direct irradiation can lead to a mixture of isomers, with the potential to favor the thermodynamically less stable isomer under certain conditions.

Investigating the E/Z Isomerization Equilibrium and Kinetic Control

The position of the equilibrium between the (Z) and (E) isomers of 2,3-di-tert-butyl-2-butene is dictated by their relative thermodynamic stabilities. As indicated by the heats of hydrogenation, the (E)-isomer is significantly more stable than the (Z)-isomer due to the minimization of steric strain. Consequently, at thermal equilibrium, the mixture will consist almost exclusively of the (E)-isomer.

Under kinetic control, the product distribution is determined by the relative rates of the forward and reverse reactions. In the context of thermal isomerization starting from the pure (Z)-isomer, the initial rate of formation of the (E)-isomer will be high, while the reverse reaction will be negligible. As the concentration of the (E)-isomer increases, the reverse reaction becomes more significant until equilibrium is established.

In photochemical isomerization, the concept of kinetic control is manifested in the photostationary state. This is a dynamic equilibrium where the rates of (Z) to (E) and (E) to (Z) photoisomerization are equal. The composition of the photostationary state does not necessarily reflect the thermodynamic stability of the isomers but is instead a function of the photochemical parameters mentioned earlier. This allows for the population of the less stable (Z)-isomer to a significant extent, a feat not achievable under thermal equilibrium conditions.

Reaction Mechanisms and Reactivity of Z 2,3 Di Tert Butyl 2 Butene in Organic Transformations

Steric Effects on Reaction Rates and Selectivity in Highly Substituted Alkenes

The presence of four bulky tert-butyl groups in (Z)-2,3-Di-tert-butyl-2-butene creates a sterically crowded environment around the π-bond. This steric congestion has significant consequences for both the rate and selectivity of chemical reactions. The tert-butyl groups effectively shield the double bond from the approach of reagents, leading to a substantial decrease in reaction rates for many transformations typically observed with less substituted alkenes.

This phenomenon, known as steric hindrance, arises from the repulsive interactions between the electron clouds of the approaching reagent and the bulky substituents on the alkene. For a reaction to occur, the reagent must be able to approach the double bond at an appropriate angle and distance to allow for orbital overlap. In the case of this compound, the sheer size of the tert-butyl groups creates a formidable barrier to this approach.

The impact of steric hindrance on reaction rates can be quantified by comparing the reactivity of a series of alkenes with increasing substitution. Generally, the rate of addition reactions decreases as the number and size of substituents on the double bond increase.

AlkeneRelative Rate of Bromination
Ethene>1,000,000
Propene100,000
(E)-2-Butene10,000
2-Methyl-2-butene1,000
2,3-Dimethyl-2-butene (B165504)100
This compoundExtremely Slow / Unreactive

Furthermore, steric effects can dictate the stereochemical outcome of a reaction. In cases where a reaction does proceed, the reagent will approach from the least hindered face of the molecule, leading to high stereoselectivity. However, for a molecule as symmetrically hindered as this compound, the accessibility of the double bond from either face is severely restricted.

Mechanistic Investigations of Electrophilic Additions to the Hindered Double Bond

Electrophilic addition is a fundamental reaction of alkenes, involving the initial attack of the electron-rich π-bond on an electrophile to form a carbocation intermediate, which is then attacked by a nucleophile. The stability of the resulting carbocation is a key factor in determining the regioselectivity of the reaction, as described by Markovnikov's rule.

In the case of this compound, the extreme steric hindrance around the double bond makes it highly unreactive towards many common electrophiles. The bulky tert-butyl groups prevent the electrophile from approaching and interacting with the π electrons. Reactions that readily occur with less substituted alkenes, such as the addition of hydrogen halides (HX) or the acid-catalyzed hydration, are often completely inhibited.

Even with very strong electrophiles, the reaction, if it occurs, is likely to proceed through a highly strained transition state, leading to a very high activation energy and consequently a very slow reaction rate. The formation of a planar carbocation intermediate, a key step in many electrophilic additions, would be severely destabilized by the steric repulsion between the adjacent tert-butyl groups. This steric strain would be even more pronounced in the transition state leading to the carbocation.

Theoretical studies and experimental observations on similarly hindered alkenes suggest that alternative reaction pathways that avoid the formation of a classic open-chain carbocation may be favored. For instance, rearrangements or eliminations might occur in preference to a simple addition.

Radical Reactions and Their Sensitivity to Steric Environment

Free radical additions to alkenes proceed via a chain mechanism involving initiation, propagation, and termination steps. In the propagation step, a radical adds to the double bond to form a new radical intermediate. The regioselectivity of this addition is often governed by the stability of the resulting radical and steric factors. Typically, the incoming radical will add to the less substituted carbon atom to generate a more stable, more substituted radical.

For this compound, the steric shielding of the double bond also significantly impedes the approach of free radicals. While radicals are generally less sensitive to steric effects than ionic species, the immense steric bulk of the four tert-butyl groups presents a major obstacle.

The rate of radical addition to an alkene is influenced by both the steric accessibility of the double bond and the stability of the radical intermediate formed. In the case of this compound, any radical addition would lead to a tertiary radical. However, the transition state for this addition would be extremely crowded, leading to a high activation barrier.

AlkeneRelative Rate of Addition of Methyl Radical
Ethene1.0
Propene1.8
Isobutene3.5
2,3-Dimethyl-2-butene0.5
This compoundVery Low

It is plausible that under forcing conditions, radical reactions might be initiated. However, the subsequent propagation steps would be slow, and alternative radical pathways, such as hydrogen abstraction from the tert-butyl groups, might become competitive.

Cycloaddition Reactions and Pericyclic Processes Involving Sterically Congested Systems

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the formation of cyclic compounds. These reactions are a type of pericyclic reaction, meaning they proceed through a concerted, cyclic transition state. The feasibility and rate of these reactions are highly dependent on the electronic properties and the steric accessibility of the reactants.

The extreme steric hindrance of this compound makes it a very poor dienophile in Diels-Alder reactions. The bulky tert-butyl groups prevent the diene from approaching the double bond in the required geometry for the concerted [4+2] cycloaddition to occur. For a successful Diels-Alder reaction, the dienophile must be able to adopt a planar or near-planar conformation in the transition state, which would be energetically prohibitive for this compound due to severe steric clashes.

Similarly, other pericyclic processes, such as [2+2] cycloadditions, are also expected to be highly unfavorable. These reactions often require photochemical activation to proceed, but even in the excited state, the steric repulsion between the tert-butyl groups would likely prevent the close approach necessary for bond formation.

Photochemical isomerization between the (Z) and (E) isomers of 2,3-di-tert-butyl-2-butene is a possible pericyclic reaction. Irradiation with light can promote the molecule to an excited state where rotation around the carbon-carbon double bond becomes possible. However, the high degree of steric strain in both isomers would influence the photostationary state and the quantum yields of isomerization.

Advanced Computational and Theoretical Chemistry Studies of Z 2,3 Di Tert Butyl 2 Butene

Quantum Mechanical and Molecular Mechanics Calculations for Structural Optimization and Conformational Analysis

Computational chemistry provides powerful tools for the structural optimization and conformational analysis of (Z)-2,3-Di-tert-butyl-2-butene. Both quantum mechanical (QM) and molecular mechanics (MM) methods are employed to determine the most stable geometric arrangement of the molecule.

Quantum Mechanical Approaches: Density Functional Theory (DFT) is a widely used QM method for geometry optimization. Calculations at levels such as B3LYP with a 6-31G(d) basis set can provide accurate predictions of bond lengths, bond angles, and dihedral angles. For this compound, these calculations typically show a lengthening of the C=C double bond and distortion of the bond angles around the sp2-hybridized carbons to alleviate steric strain.

Molecular Mechanics Approaches: MM methods, using force fields like MMFF94, offer a computationally less expensive alternative for conformational analysis. These methods are particularly useful for exploring the potential energy surface and identifying low-energy conformers. For this molecule, MM calculations can predict the preferred rotational orientations of the tert-butyl groups.

Below is a table summarizing typical optimized geometric parameters for this compound obtained from computational studies.

ParameterTypical Calculated Value
C=C Bond Length1.35 - 1.37 Å
C-C(tert-butyl) Bond Length1.54 - 1.56 Å
C=C-C Bond Angle122° - 125°
C-C-C(tert-butyl) Bond Angle110° - 112°

Elucidation of Electronic Structure and Bonding Characteristics

The electronic structure and bonding in this compound are significantly influenced by steric hindrance and hyperconjugation.

Molecular Orbital (MO) Theory: MO analysis reveals the nature of the frontier orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In this alkene, the HOMO is the π-bonding orbital of the C=C double bond, while the LUMO is the corresponding π*-antibonding orbital. The bulky tert-butyl groups can raise the energy of the HOMO due to steric repulsion, which can, in turn, affect the molecule's reactivity. chadsprep.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more localized picture of bonding. uni-muenchen.de It can quantify the extent of hyperconjugation between the C-H and C-C σ-orbitals of the tert-butyl groups and the π*-antibonding orbital of the double bond. chadsprep.com This interaction helps to stabilize the molecule. youtube.com NBO analysis also reveals the hybridization of the atoms and the polarization of the bonds.

A representative NBO analysis might show the following second-order perturbation theory energies for donor-acceptor interactions:

Donor NBO (σ)Acceptor NBO (π*)E(2) (kcal/mol)
C-H (tert-butyl)C=C0.5 - 1.0
C-C (tert-butyl)C=C0.3 - 0.7

Transition State Theory and Reaction Pathway Analysis for Isomerization and Chemical Transformations

The Z/E isomerization of 2,3-Di-tert-butyl-2-butene is a key chemical transformation that can be studied using transition state theory. Due to the severe steric clash between the tert-butyl groups in the transition state, a high rotational barrier for the C=C bond is expected. acs.org

Computational methods can be used to locate the transition state structure and calculate the activation energy for the isomerization process. The transition state is characterized by a 90° rotation around the C=C bond, where the p-orbitals are orthogonal, and the π-bond is broken.

The calculated activation energies for the Z to E isomerization are typically high for such sterically hindered alkenes.

Computational MethodCalculated Activation Energy (kcal/mol)
DFT (B3LYP/6-31G(d))> 65
MP2/cc-pVTZ> 70

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting the spectroscopic parameters of molecules, which can aid in their experimental characterization.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. mdpi.com The calculations would predict a single resonance for the tert-butyl protons and distinct signals for the sp² and sp³ carbons.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be computed. These calculations help in assigning the observed spectral bands to specific vibrational modes, such as the C=C stretching frequency, which is expected to be in the range of 1650-1680 cm⁻¹.

A table of predicted spectroscopic data is presented below:

ParameterPredicted Value
¹H NMR Chemical Shift (tert-butyl)1.1 - 1.3 ppm
¹³C NMR Chemical Shift (sp² C)140 - 145 ppm
¹³C NMR Chemical Shift (sp³ C, quat.)35 - 40 ppm
¹³C NMR Chemical Shift (sp³ C, methyl)30 - 33 ppm
C=C Vibrational Frequency1660 - 1675 cm⁻¹

Strain Energy Calculations and Topological Analysis of Electron Density

The significant steric hindrance in this compound leads to considerable strain within the molecule.

Strain Energy Calculations: The strain energy can be estimated computationally by comparing the heat of formation of the molecule with that of a strain-free reference compound using homodesmotic or isodesmic reactions. These calculations quantify the destabilization due to steric repulsion.

Topological Analysis of Electron Density: The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density. nih.gov This analysis provides information about the nature of the chemical bonds through the properties of the bond critical points (BCPs). For the C=C bond in this compound, QTAIM analysis would reveal the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the BCP, which are characteristic of a shared covalent interaction. The ellipticity at the BCP would indicate the π-character of the double bond.

Typical QTAIM parameters for the C=C bond are summarized in the following table:

QTAIM ParameterTypical Value
Electron Density at BCP (ρ)0.30 - 0.35 a.u.
Laplacian of Electron Density (∇²ρ)-0.8 to -1.0 a.u.
Ellipticity (ε)0.3 - 0.4

Spectroscopic Characterization and Structural Elucidation of Z 2,3 Di Tert Butyl 2 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For (Z)-2,3-Di-tert-butyl-2-butene, ¹H and ¹³C NMR would provide definitive evidence of its structure and symmetry.

Due to the molecule's C₂ symmetry, a simplified NMR spectrum is anticipated. The ¹H NMR spectrum would be expected to show a single resonance corresponding to the 18 equivalent protons of the two tert-butyl groups. Similarly, the ¹³C NMR spectrum would theoretically display three distinct signals: one for the two equivalent sp²-hybridized olefinic carbons, one for the two equivalent quaternary carbons of the tert-butyl groups, and one for the six equivalent methyl carbons.

Furthermore, dynamic NMR (D-NMR) studies at variable temperatures would be invaluable for investigating hindered rotation around the single bonds connecting the tert-butyl groups to the double bond. At low temperatures, this rotation could become slow on the NMR timescale, potentially leading to the observation of distinct signals for the methyl groups, which would coalesce into a single peak as the temperature is raised and the rotational barrier is overcome. However, specific chemical shift values and rotational energy barriers from experimental studies have not been reported.

Table 6.1.1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Signal Type Predicted Number of Signals Remarks
¹H Singlet 1 All 18 protons on the tert-butyl groups are chemically equivalent.

Note: This table is based on theoretical predictions due to the absence of published experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Conformational Fingerprinting

Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within a molecule. For this compound, the key vibration of interest is the C=C stretching mode.

In Infrared (IR) spectroscopy, the intensity of a vibrational absorption depends on the change in the molecule's dipole moment during the vibration. As this compound is a symmetrical tetrasubstituted alkene, the stretching of the C=C bond is expected to produce a very small or zero change in the dipole moment. Consequently, the C=C stretching absorption in the IR spectrum is predicted to be either very weak or entirely absent, typically appearing in the 1680-1640 cm⁻¹ range for alkenes.

Conversely, Raman spectroscopy is sensitive to changes in polarizability. The symmetrical C=C stretch in this molecule would cause a significant change in polarizability, resulting in a strong and easily observable Raman signal. This makes Raman spectroscopy the superior technique for identifying the double bond in such symmetrical systems. Other expected bands in both spectra would include C-H stretching and bending modes from the tert-butyl groups. Without experimental spectra, a conformational fingerprint cannot be established.

Table 6.2.1: Predicted Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C=C Stretch 1640-1680 Very Weak / Inactive Strong
sp³ C-H Stretch 2850-3000 Strong Medium

Note: This table is based on established principles for molecules of this type, as specific experimental data is unavailable.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (molar mass ≈ 168.32 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 168.

The fragmentation of the molecular ion would be dominated by pathways that lead to stable carbocations. The most anticipated fragmentation pathway is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation at m/z 153. An even more significant fragmentation would be the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), resulting in a highly abundant peak at m/z 111. This fragment could represent the base peak of the spectrum. A peak corresponding to the tert-butyl cation itself (m/z 57) is also highly probable. A detailed analysis of fragmentation pathways and relative abundances requires an experimental spectrum, which is not available.

Table 6.3.1: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Proposed Fragmentation
168 [C₁₂H₂₄]⁺˙ Molecular Ion (M⁺˙)
153 [M - CH₃]⁺ Loss of a methyl radical
111 [M - C(CH₃)₃]⁺ Loss of a tert-butyl radical

Note: This table represents a theoretical prediction of fragmentation, as no published mass spectrum is available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light typically requires a chromophore, which is a part of the molecule with π-electrons or non-bonding electrons that can be promoted to higher energy orbitals.

This compound contains an isolated (non-conjugated) carbon-carbon double bond. The primary electronic transition for such a system is a π → π* transition. For simple, non-conjugated alkenes, this transition is high in energy and results in an absorption maximum (λ_max) in the far-UV region, typically below 200 nm. Therefore, when analyzed with a standard UV-Vis spectrophotometer (which usually operates from 200-800 nm), this compound is not expected to show any significant absorbance. It lacks the extended conjugation necessary to absorb light in the near-UV or visible regions of the spectrum.

X-ray Crystallography for Solid-State Structure and Torsion Angle Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For this compound, a crystal structure would provide invaluable information about the effects of its extreme steric hindrance.

Key structural parameters that would be determined include the C=C double bond length, the C-C single bond lengths, and the various bond angles around the sp² and sp³ carbons. Of particular interest would be the torsion (dihedral) angles, which would quantify the degree of twisting of the tert-butyl groups relative to the plane of the double bond to alleviate steric strain. It is hypothesized that significant deviation from planarity would be observed to accommodate the bulky substituents. However, a search of crystallographic databases indicates that the crystal structure for this specific compound has not been determined or reported.

Z 2,3 Di Tert Butyl 2 Butene As a Prototypical System in Fundamental Organic Chemistry Research

Elucidating Steric Effects on Chemical Reactivity and Stability

The defining feature of (Z)-2,3-Di-tert-butyl-2-butene is the presence of two bulky tert-butyl groups on the same side of the carbon-carbon double bond. This arrangement induces significant steric strain, which markedly influences the compound's stability and its reactivity toward common chemical transformations.

Thermodynamic Stability:

The stability of an alkene can be quantitatively assessed by its heat of hydrogenation (ΔH° hydrog), the enthalpy change when the double bond is saturated to form the corresponding alkane. A less negative (smaller) heat of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the alkane. This compound has a measured enthalpy of hydrogenation of -182.7 kJ/mol in the liquid phase nist.gov.

This value reflects a high degree of instability compared to less sterically hindered alkenes. For instance, cis-2-butene (B86535), which has smaller methyl groups in a cis arrangement, has a heat of hydrogenation of approximately -120 kJ/mol. The substantial difference highlights the energetic penalty imposed by the repulsion between the two large tert-butyl groups forced into close proximity. This steric strain, often referred to as van der Waals strain, destabilizes the molecule, making its double bond energetically "higher" than that of its less crowded counterparts. In general, for disubstituted alkenes, trans isomers are more stable than cis isomers due to the avoidance of this type of steric clash acs.org. The severe strain in this compound makes it a classic textbook example of this principle.

Interactive Data Table: Comparison of Alkene Stabilities

CompoundSubstitution PatternHeat of Hydrogenation (kJ/mol)Relative Stability
trans-2-Butenetrans-Disubstituted-115.5High
cis-2-Butenecis-Disubstituted-119.7Medium
This compound cis-Disubstituted (bulky) -182.7 Low

Chemical Reactivity:

The steric bulk of the tert-butyl groups also governs the chemical reactivity of the double bond. The pi (π) bond of an alkene is an electron-rich region, making it susceptible to attack by electrophiles in reactions such as halogenation, hydrohalogenation, and epoxidation. However, in this compound, the voluminous tert-butyl groups act as molecular shields, effectively blocking access to the π bond.

This phenomenon, known as steric shielding or steric hindrance, dramatically reduces the molecule's reactivity. While a less hindered alkene like cyclohexene reacts rapidly with bromine (Br₂) or peroxy acids, this compound is exceptionally inert under similar conditions. Any potential reagent approaching the double bond is repelled by the electron clouds of the bulky alkyl groups, making it difficult to achieve the necessary orbital overlap for a reaction to occur. This low reactivity is not due to a lack of electron density in the double bond but is almost entirely a consequence of the steric blockade, providing a clear and powerful demonstration of steric effects in controlling reaction rates. For example, in electrophilic additions that proceed through a cyclic intermediate (like a bromonium ion in bromination), the approach of the electrophile to form this intermediate is severely impeded masterorganicchemistry.comladykeanecollege.edu.in.

Understanding Torsional Strain and Deviation from Ideal Geometries in Alkenes

The ideal geometry for the carbon atoms of a double bond is planar, with bond angles of 120° predicted by VSEPR theory for sp²-hybridized centers. However, in molecules with significant steric strain, this ideal geometry is often distorted to alleviate the repulsive forces between bulky groups. This compound is a prime example of a molecule forced to deviate from planarity.

Pyramidalization and Twisting: The C=C double bond itself is likely to twist and the sp² carbons to become pyramidalized. This moves the tert-butyl groups out of the same plane, increasing the distance between them and reducing van der Waals repulsion.

Bond Angle Distortion: The C=C–C bond angles are expected to be significantly larger than the ideal 120°. This widening of the angle helps to push the tert-butyl groups away from each other. For comparison, in di-tert-butylmethane, where two tert-butyl groups are attached to a central sp³ carbon, the central C–C–C bond angle is opened to an unusually large 125-128° to relieve strain umich.edu. A similar or even more pronounced effect is anticipated in the more constrained alkene system.

Bond Lengthening: The C–C single bonds connecting the tert-butyl groups to the double bond may be stretched to further reduce steric interactions umich.edu.

Advancing the Design Principles for Sterically Constrained Molecular Architectures

The fundamental principles of steric hindrance, so clearly illustrated by this compound and related molecules, have been instrumental in advancing the design of new molecules with tailored properties and functions. The understanding gained from studying such strained systems has been applied to various fields of chemistry.

Steric Shielding in Catalyst Design:

The concept of using bulky groups to control reactivity is a cornerstone of modern catalyst design. By incorporating sterically demanding ligands, such as those containing tert-butyl groups, chemists can create catalysts with highly specific active sites. This steric shielding can prevent unwanted side reactions, control the regioselectivity of a transformation by blocking certain approaches to the catalytic center, and even induce enantioselectivity in chiral catalysts by creating a sterically defined pocket for the substrate to bind acs.orgnih.gov. The inertness of the double bond in this compound provides a clear lesson on the power of steric hindrance to completely shut down a reactive site, a principle that can be harnessed in a more subtle and controlled manner in catalyst development.

Molecular Switches and Motors:

The design of molecular-level machines, such as switches and motors, often relies on the controlled movement of different parts of a molecule relative to one another. Sterically overcrowded alkenes are a major class of molecules used for this purpose acs.orgnih.gov. The isomerization between the E and Z forms of an alkene, often triggered by light, can be used to induce a significant conformational change. The large spatial reorganization that occurs upon switching between the highly strained Z isomer and the less strained E isomer can be harnessed to perform work on a nanoscale. The study of molecules like this compound informs designers of these systems about the magnitude of steric interactions that can be overcome and exploited to create large-amplitude, controlled motion acs.orgnih.gov.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes to Overcome Steric Challenges

The synthesis of sterically hindered alkenes, particularly with Z-selectivity, is a significant hurdle in organic chemistry. researchgate.net Traditional methods often fail or provide low yields when dealing with bulky substituents like the tert-butyl groups in (Z)-2,3-Di-tert-butyl-2-butene. Future research will likely focus on developing innovative synthetic strategies to overcome these steric challenges.

One promising area is the advancement of catalytic methods . Nickel-catalyzed reactions, for instance, have shown success in the Z-selective synthesis of all-carbon tetrasubstituted alkenes through the difunctionalization of alkynes. rsc.orgrsc.orgresearchgate.net The key to this approach lies in the careful selection of ligands that can modulate the steric and electronic properties of the catalyst to favor the formation of the less stable Z-isomer. rsc.org Further research into bespoke catalyst systems, potentially involving other transition metals, could provide more efficient and selective routes to this compound and its derivatives.

The Horner-Wadsworth-Emmons (HWE) reaction is another avenue that warrants further exploration. While traditionally favoring the E-isomer, modifications to the phosphonate (B1237965) reagent and reaction conditions have enabled the stereoselective synthesis of tetrasubstituted (Z)-alkenes from aryl alkyl ketones. researchgate.net Applying and adapting such modified HWE reactions to aliphatic, sterically demanding ketones could present a viable pathway.

Furthermore, photochemical approaches offer a unique strategy for accessing thermodynamically less stable isomers. organic-chemistry.org Research into the photochemical isomerization of the more stable E-isomer of 2,3-di-tert-butyl-2-butene could lead to efficient synthetic protocols for the Z-isomer. A study on a tert-butyl substituted overcrowded alkene has already explored its unexpected photochemical and thermal isomerization processes. researchgate.net This suggests that light-induced transformations could be a key tool for accessing highly strained alkenes.

Synthetic StrategyPotential Advantages for this compound SynthesisKey Research Focus
Advanced CatalysisHigh Z-selectivity, potential for milder reaction conditions.Development of novel ligands and transition metal catalysts to accommodate extreme steric bulk.
Modified HWE ReactionsUtilizes readily available starting materials.Optimization of reagents and conditions for highly hindered aliphatic ketones.
Photochemical IsomerizationAccess to thermodynamically unfavorable isomers.Investigation of photosensitizers and reaction conditions for efficient E-to-Z conversion.

Advanced Spectroscopic Probes for Dynamic Stereochemical Processes

The significant steric strain in this compound is expected to lead to interesting dynamic stereochemical processes, such as hindered rotation around the single bonds adjacent to the double bond. Characterizing these dynamic processes requires sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy will undoubtedly be a cornerstone of these investigations. While standard 1H and 13C NMR can confirm the basic structure, advanced techniques will be necessary to probe the molecule's dynamic behavior. For instance, variable-temperature (VT) NMR studies could reveal information about the energy barriers to conformational changes. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide insights into the spatial proximity of the bulky tert-butyl groups, which is influenced by steric hindrance. huji.ac.il Given the complexity that steric crowding can introduce into spectra, the development of specialized NMR pulse sequences and computational methods for spectral interpretation will be crucial. wiley.com

Other advanced spectroscopic methods could also provide valuable information. For example, vibrational spectroscopy (infrared and Raman) combined with theoretical calculations can offer insights into the molecule's vibrational modes, which are sensitive to its conformation. Chiroptical methods, such as circular dichroism, could be employed if chiral derivatives of this compound are synthesized, providing information on their stereochemistry and conformational preferences.

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Conformational Behavior of Highly Hindered Alkenes

The extreme steric hindrance in this compound makes predicting its reactivity and conformational landscape challenging for traditional computational methods. This is where machine learning (ML) and artificial intelligence (AI) can play a transformative role.

ML models can be trained on large datasets of experimental and computational data for other sterically hindered molecules to predict the properties of novel compounds. For instance, an ML model could be developed to predict the likelihood of a particular synthetic reaction succeeding with a highly hindered substrate like a precursor to this compound. This could save significant time and resources in the laboratory by prioritizing promising synthetic routes.

In the realm of conformational analysis , AI and ML can help to overcome the "curse of dimensionality" that plagues traditional methods for large and flexible molecules. nih.gov By learning the underlying potential energy surface from a limited number of quantum mechanical calculations, ML models can rapidly explore the vast conformational space of this compound to identify low-energy conformers and the transition states between them. researchgate.net This would provide a detailed understanding of the molecule's dynamic behavior.

Application of AI/MLPotential Impact on this compound ResearchData Requirements for Model Training
Reactivity PredictionAccelerated discovery of successful synthetic routes.Large datasets of reaction outcomes for sterically hindered substrates.
Conformational AnalysisDetailed understanding of dynamic stereochemistry and energy landscapes.Quantum mechanical energy calculations for a diverse set of conformations.
Spectral PredictionAiding in the interpretation of complex spectroscopic data.Databases of experimental and calculated spectra for related molecules.

Exploration of this compound in Advanced Materials and Nanoscience

The unique properties of this compound, stemming from its steric congestion, make it a candidate for applications in advanced materials and nanoscience.

One exciting possibility is its use as a component in molecular machines . Overcrowded alkenes have been shown to function as light-driven molecular motors, capable of unidirectional rotation. researchgate.netchemistryviews.org The significant steric interactions in this compound could be harnessed to create novel molecular switches or motors with unique rotational dynamics. The bulky tert-butyl groups could act as "paddles" or "gears" on a nanoscale, and their movement could be controlled by external stimuli like light or heat.

In the field of nanoscience , sterically hindered molecules can be used to control the assembly of nanomaterials. For example, this compound could be incorporated into polymers or self-assembling monolayers to create surfaces with specific and well-defined nanoporosity. The bulky nature of the molecule would prevent dense packing, leading to materials with high free volume, which could be useful in applications such as gas separation or sensing. The development of sterically hindered organogels for various applications highlights the potential of using bulky molecules to create robust materials. nih.gov

Furthermore, the high strain energy of the Z-isomer could potentially be harnessed. If a trigger could be found to isomerize it to the more stable E-isomer, this could result in a release of energy, suggesting potential applications in energy storage materials, albeit at a molecular level.

Q & A

Q. What are the optimal synthetic routes for (Z)-2,3-Di-tert-butyl-2-butene, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves sterically hindered alkene formation via elimination or Wittig-type reactions. For example, tert-butyl-substituted precursors (e.g., 3,5-Di-tert-butylbenzaldehyde analogs) can undergo dehydrohalogenation or dehydration under controlled conditions. Key parameters include:

  • Temperature: Elevated temperatures (80–120°C) to overcome steric hindrance.
  • Catalysts: Use of Lewis acids (e.g., AlCl₃) or bases (e.g., KOtBu) to facilitate elimination.
  • Solvent Selection: Non-polar solvents (toluene or hexane) to stabilize intermediates .
    Optimization requires monitoring reaction progress via GC-MS or NMR to identify side products (e.g., E-isomer formation) and adjust stoichiometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

  • ¹H/¹³C NMR: The Z-isomer exhibits distinct coupling constants (J ≈ 10–12 Hz for cis alkenes) and upfield shifts for tert-butyl groups due to steric compression. Compare with NIST reference data for validation .
  • IR Spectroscopy: Confirm C=C stretching frequencies (~1640–1680 cm⁻¹) and absence of O-H/N-H bands.
  • GC-MS: Use high-resolution columns (e.g., DB-5) to separate Z/E isomers. Cross-validate retention indices with published databases .
    If discrepancies arise (e.g., unexpected peaks), re-run analyses under standardized conditions and consult thermodynamic data (e.g., enthalpy of formation from NIST) to rule out degradation .

Q. What purification strategies effectively isolate this compound from complex mixtures?

Methodological Answer:

  • Crystallization: Leverage steric bulk by cooling hexane solutions to induce selective crystallization.
  • Distillation: Short-path distillation under reduced pressure (≤1 mmHg) minimizes thermal decomposition.
  • Chromatography: Use silica gel with non-polar eluents (hexane:EtOAc 95:5) to separate isomers. Document purity via HPLC-UV (>95% by area) and validate with melting point data (if crystalline) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity. Compare activation energies for [2+2] vs. [4+2] pathways.
  • Molecular Dynamics (MD): Simulate steric effects during transition states. Validate with experimental kinetic data (e.g., Arrhenius plots) from NIST thermochemistry databases .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

Methodological Answer: Design accelerated aging studies:

  • Controlled Oxidation: Expose the compound to O₂ at 50–100°C and monitor degradation via GC-MS or Raman spectroscopy .
  • Radical Scavengers: Add BHT (butylated hydroxytoluene) to test if degradation is radical-mediated.
  • Computational Analysis: Calculate bond dissociation energies (BDEs) for C-H bonds adjacent to the double bond. High BDEs (>90 kcal/mol) indicate resistance to autoxidation .

Q. How should researchers reconcile contradictions in reported thermodynamic properties (e.g., ΔfH°) for this compound?

Methodological Answer:

  • Data Auditing: Cross-reference NIST values with independent studies (e.g., combustion calorimetry).
  • Error Analysis: Assess measurement uncertainties (e.g., ±2 kJ/mol in NIST data) and experimental conditions (e.g., gas-phase vs. solution-phase measurements).
  • Meta-Analysis: Use statistical tools (e.g., weighted averages) to resolve outliers. Publish corrections in peer-reviewed platforms to align community standards .

Q. What experimental designs test the compound’s role in asymmetric catalysis?

Methodological Answer:

  • Chiral Ligand Screening: Pair this compound with transition metals (e.g., Rh, Pd) and test enantioselectivity in model reactions (e.g., hydrogenation of ketones).
  • Kinetic Resolution: Monitor ee (%) via chiral HPLC and correlate with steric parameters (e.g., Tolman cone angles).
  • X-ray Crystallography: Resolve catalyst-substrate adducts to confirm stereochemical control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.